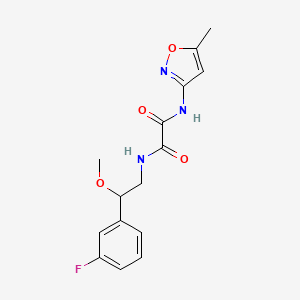

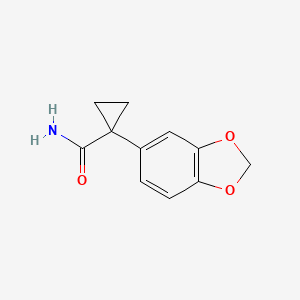

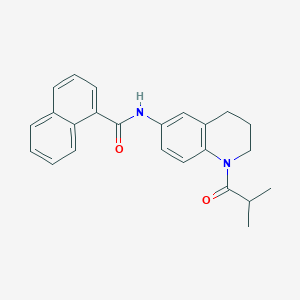

![molecular formula C20H22N2O3S B2735600 N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide CAS No. 477553-89-2](/img/structure/B2735600.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a benzamide derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

科学的研究の応用

Anti-Cancer Activity

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine, which are structurally similar to the compound , have been synthesized and evaluated for their cytotoxicity . These compounds exhibited anti-cancer activity against Colo205, U937, MCF7, and A549 cancer cell lines . They were particularly effective against the Colo205 cell line, with IC50 values ranging from 5.04–13 μM .

Regulation of Cell Cycle and Apoptosis

The aforementioned isoxazole derivatives can regulate the cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases .

Chemosensor for Mercury(II) Ions

A new benzothiazole azo dye, structurally similar to the compound , has been synthesized and used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The pink colored chemosensor turns blue when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex .

Detection of Biothiols

The same benzothiazole azo dye can also be used for the determination of cysteine (Cys) in aqueous solution by UV-Vis spectroscopy down to 1 × 10^−7 M . The thiol-containing amino acid preferentially coordinates the mercury ions of the complex, causing dissociation of the blue-colored complex and the liberation of the pink-colored dye .

Corrosion Inhibition

Some 6-Methoxy-Aminobenzothiazole derivatives have been studied for their influence on corrosion of ferrous and nonferrous metals under vapor-phase conditions . These compounds can be used as vapor-phase corrosion inhibitors (VCI), one of the most effective and convenient methods for preventing corrosion of metallic articles and equipment during storage and transportation .

特性

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-pentoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-3-4-5-11-25-16-8-6-7-14(12-16)19(23)22-20-21-17-10-9-15(24-2)13-18(17)26-20/h6-10,12-13H,3-5,11H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNQMHNGGRRGKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate](/img/structure/B2735521.png)

![(4E)-5-(3,4-Dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2735523.png)

![N-[3-[2-(4-chlorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2735525.png)

![4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B2735530.png)

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2735534.png)